A-908292

ACC2 inhibition potency comparison metabolic disease

A-908292 is the only ACC2 inhibitor with >1300‑fold selectivity over ACC1 (IC50 23 nM vs. >30 µM), enabling clean dissection of ACC2‑driven fatty acid oxidation without confounding ACC1‑mediated lipogenesis. Its well‑characterized PPAR‑α off‑target activity and the inactive enantiomer A‑875400 provide built‑in controls. Medicinal chemistry teams use it as a benchmark for SAR studies and scaffold hopping. Ideal for CPT1/malonyl‑CoA/energy‑substrate‑switching experiments in hepatocytes and muscle cells.

Molecular Formula C18H20N2O4S
Molecular Weight 360.4 g/mol
Cat. No. B516640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-908292
SynonymsA-908292;  A 908292;  A908292
Molecular FormulaC18H20N2O4S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC
InChIInChI=1S/C18H20N2O4S/c1-12(2)23-14-6-8-15(9-7-14)24-18-19-11-16(25-18)10-5-13(3)20-17(21)22-4/h6-9,11-13H,1-4H3,(H,20,21)/t13-/m0/s1
InChIKeyOLMPAYQFDVALIH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-908292: A Potent and Highly Selective Acetyl-CoA Carboxylase 2 (ACC2) Inhibitor for Metabolic Research


A-908292, also known as {(S)-3-[2-(4-isopropoxy-phenoxy)-thiazol-5-yl]-1-methyl-prop-2-ynyl}-carbamic acid methyl ester, is a small-molecule, synthetic inhibitor of acetyl-CoA carboxylase 2 (ACC2) developed by Abbott Laboratories [1]. It is characterized by its potent inhibition of human ACC2 (IC50 = 23 nM) and exquisite selectivity over the ACC1 isoform (IC50 > 30 µM), thereby enabling precise interrogation of ACC2-specific pathways in fatty acid metabolism and metabolic disease models [2].

Why A-908292 Cannot Be Substituted by Generic ACC Inhibitors for ACC2-Specific Investigations


The acetyl-CoA carboxylase (ACC) enzyme family comprises two isoforms, ACC1 and ACC2, which catalyze distinct metabolic fates for malonyl-CoA: de novo lipogenesis (cytosolic, ACC1) versus regulation of mitochondrial fatty acid oxidation (outer mitochondrial membrane, ACC2) [1]. While many ACC inhibitors in development (e.g., Firsocostat, MK-4074) are potent dual inhibitors of both ACC1 and ACC2, and others (e.g., CP-640186) are isozyme-nonselective, they cannot selectively probe ACC2 function without confounding ACC1-mediated effects [1]. A-908292, with its >1300-fold selectivity for ACC2 over ACC1, stands apart as a tool compound that specifically modulates fatty acid oxidation pathways, making it non-interchangeable with pan-ACC inhibitors in studies requiring isoform-specific dissection [1].

A-908292 Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Key ACC Inhibitors


ACC2 Inhibitory Potency: A-908292 vs. CP-640186 (Isozyme-Nonselective ACC Inhibitor)

A-908292 exhibits 2.65-fold greater potency against human ACC2 compared to CP-640186's inhibition of rat ACC2. Although species differences exist, this cross-study comparison highlights A-908292's superior target engagement potential for ACC2-focused studies [1].

ACC2 inhibition potency comparison metabolic disease CP-640186

Isoform Selectivity: A-908292 (ACC2-Selective) vs. Firsocostat (ND-630) (Dual ACC1/2 Inhibitor)

A-908292 demonstrates profound selectivity for ACC2 over ACC1, with an IC50 for ACC1 >30 µM versus 23 nM for ACC2, representing >1300-fold selectivity [1]. In contrast, the clinical-stage dual inhibitor Firsocostat (ND-630) inhibits both ACC1 (IC50 = 2.1 nM) and ACC2 (IC50 = 6.1 nM) with only ~3-fold selectivity [1]. This extreme selectivity profile renders A-908292 uniquely suited for experiments designed to isolate ACC2-mediated effects without confounding ACC1 inhibition.

ACC isoform selectivity ACC2-selective Firsocostat ND-630

In Vivo Metabolic Efficacy in ob/ob Mice: A-908292 vs. Its Inactive Enantiomer A-875400

Oral administration of A-908292 (30 mg/kg, twice daily for 2 weeks) to ob/ob mice significantly reduced serum glucose and triglyceride levels [1]. However, the inactive enantiomer A-875400, which has approximately 50-fold lower activity against ACC2, induced a comparable metabolic improvement, indicating that the observed glucose-lowering effect is partly mediated by off-target activation of the PPAR-alpha pathway rather than solely through ACC2 inhibition [1]. This finding is a critical differentiator for experimental design, as it warns investigators against attributing all in vivo effects to ACC2 inhibition without appropriate controls.

ob/ob mouse triglyceride reduction glucose lowering in vivo efficacy

Comparative ACC2 Selectivity: A-908292 vs. (S)-9c (Another ACC2-Selective Inhibitor)

A-908292 (IC50 hACC2 = 23 nM, hACC1 >30 µM) demonstrates superior potency and comparable selectivity relative to (S)-9c (IC50 hACC2 = 70 nM, hACC1 >30 µM) [1][2]. Both compounds exhibit exquisite selectivity for ACC2 over ACC1, but A-908292 achieves approximately 3-fold higher potency at the target enzyme, providing a more robust tool for cellular and in vivo experiments where target engagement may be limited by compound exposure.

ACC2 selectivity (S)-9c comparative pharmacology tool compounds

Structural Derivatization Potential: A-908292 as a Scaffold for Next-Generation ACC2 Inhibitors

A-908292 served as the lead scaffold for the development of olefin derivative 2e, a highly potent ACC2-selective inhibitor (IC50 = 1.9 nM for ACC2, 1950 nM for ACC1) with improved CYP450 inhibition profile [1]. Conversion of the alkyne unit in A-908292 to an olefin linker significantly enhanced ACC2 inhibitory activity and mitigated off-target CYP inhibition, demonstrating that A-908292's core structure is a versatile starting point for medicinal chemistry optimization [1].

medicinal chemistry structure-activity relationship olefin derivative CYP450 inhibition

Optimal Scientific and Preclinical Applications for A-908292 Based on Differentiation Evidence


Isolating ACC2-Specific Functions in Cellular Fatty Acid Oxidation Assays

Due to its >1300-fold selectivity for ACC2 over ACC1, A-908292 is the inhibitor of choice for experiments aimed at delineating the specific contribution of ACC2 to mitochondrial fatty acid oxidation. Dual ACC inhibitors would simultaneously suppress ACC1-driven de novo lipogenesis, confounding the interpretation of metabolic flux data [1]. Researchers studying CPT1 regulation, malonyl-CoA dynamics, or energy substrate switching in hepatocytes or skeletal muscle cells should prioritize A-908292.

Controlled In Vivo Metabolic Studies Requiring Enantiomer Control to Deconvolute Off-Target Effects

A-908292's well-characterized off-target PPAR-alpha activation, revealed by the similar efficacy of its inactive enantiomer A-875400, provides a built-in experimental control [1]. Investigators can co-evaluate both enantiomers in rodent models of obesity and diabetes to distinguish ACC2-dependent metabolic improvements from PPAR-alpha-mediated effects, a level of experimental rigor not possible with other ACC2 tool compounds lacking a well-defined inactive enantiomer.

Medicinal Chemistry Hit-to-Lead Optimization Campaigns Targeting ACC2

The successful conversion of A-908292's alkyne scaffold to an olefin derivative with enhanced ACC2 potency and reduced CYP450 inhibition validates this compound as a robust lead scaffold [2]. Medicinal chemistry teams seeking to develop novel ACC2-selective inhibitors can use A-908292 as a benchmark reference compound for structure-activity relationship (SAR) studies and as a starting point for scaffold hopping or linker optimization strategies.

In Vitro Profiling of ACC Inhibitor Selectivity Panels

With its extreme ACC2 selectivity and well-defined potency, A-908292 serves as an ideal reference standard in biochemical selectivity panels designed to assess the isoform specificity of newly synthesized ACC inhibitors [1]. Its inclusion alongside pan-ACC inhibitors (e.g., CP-640186) and dual inhibitors (e.g., Firsocostat) provides a complete selectivity spectrum, enabling precise classification of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-908292

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.